
5-Aminovaleric acid
Overview
Description
5-Aminovaleric acid (5-AVA; C₅H₁₁NO₂, molecular weight 117.15 g/mol) is a non-aromatic amino acid with the IUPAC name 5-aminopentanoic acid. It is structurally characterized by a five-carbon chain terminating in a carboxylic acid group and an amino group at the δ-position (5th carbon) .
Preparation Methods
Enzymatic Production from L-Lysine
Pathway and Enzyme Systems
The enzymatic conversion of L-lysine to 5-AVA via the 5-aminovalerate pathway in Pseudomonas putida involves two key enzymes: L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) . DavB catalyzes the oxidation of L-lysine to 5-aminovaleramide, which DavA hydrolyzes to 5-AVA . This pathway leverages microbial metabolism for high specificity, avoiding toxic byproducts common in chemical synthesis.
Process Optimization
Under optimal conditions (pH 7.5, 30°C), a coupled DavB-DavA system achieved 20.8 g/L 5-AVA from 30 g/L L-lysine within 12 hours, yielding a molar conversion efficiency of 85% . The use of immobilized enzymes or whole-cell biocatalysts further enhances stability, though substrate inhibition at lysine concentrations >50 g/L remains a challenge .
Table 1: Enzymatic Production Performance
Parameter | Value |
---|---|
Substrate Concentration | 30 g/L L-lysine |
Reaction Time | 12 hours |
5-AVA Yield | 20.8 g/L (85%) |
Temperature | 30°C |
pH | 7.5 |
Chemical Synthesis via Dakin-West Reaction
Reaction Mechanism
A patented two-step chemical route synthesizes 5-AVA hydrochloride from benzoylglycine and succinic anhydride . The Dakin-West reaction forms benzamidolevulinic acid, followed by hydrochloric acid hydrolysis to remove the benzoyl group:
Yield and Purity
This method achieves 92% yield with high purity (>98%) by optimizing reaction conditions:
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Step 1 : 24-hour Dakin-West reaction at 60°C with DMAP and triethylamine .
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Step 2 : Hydrolysis with 30% HCl under reflux for 12 hours .
Post-reaction purification via solvent extraction (dichloromethane) and activated carbon decolorization minimizes impurities .
Table 2: Chemical Synthesis Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
1 | DMAP, Triethylamine, 60°C | 85% |
2 | 30% HCl, Reflux, 12 hours | 92% |
Biological Production Using Recombinant Cells
Metabolic Engineering Strategies
A recombinant Corynebacterium glutamicum strain engineered with Escherichia coli genes (ldcC, patA, patD) converts L-lysine to 5-AVA via cadaverine . The pathway involves:
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LdcC : Lysine decarboxylase producing cadaverine.
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PatA : Putrescine transaminase forming 5-aminopentanal.
Fermentation and Downstream Processing
Continuous fermentation at 30°C with cell recycling achieves stable 5-AVA production. Integrated separation systems (e.g., electrodialysis, ultrafiltration) enable >90% recovery from broth . However, metabolic flux imbalances and byproduct accumulation (e.g., glutarate) limit titers to ~15 g/L in batch processes .
Table 3: Biological Production Metrics
Parameter | Value |
---|---|
Host Organism | C. glutamicum |
Key Enzymes | LdcC, PatA, PatD |
Fermentation Mode | Continuous |
5-AVA Titer | 15 g/L (batch) |
Recovery Efficiency | >90% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Enzymatic : High specificity but substrate cost ($1,200/ton L-lysine) impacts economics .
-
Chemical : Cost-effective at scale ($800/ton succinic anhydride) but generates halogenated waste .
-
Biological : Sustainable with renewable substrates, yet genetic instability in recombinant strains poses risks .
Environmental Impact
Biological methods reduce reliance on fossil-derived inputs, aligning with green chemistry principles. Enzymatic routes avoid harsh solvents, whereas chemical synthesis requires dichloromethane, classified as a hazardous air pollutant .
Chemical Reactions Analysis
Types of Reactions: 5-Aminovaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid.
Reduction: It can be reduced to form 5-aminopentanol.
Substitution: It can participate in substitution reactions to form derivatives such as this compound esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired derivative but often involve acid or base catalysis.
Major Products:
Oxidation: Glutaric acid.
Reduction: 5-Aminopentanol.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
Metabolic Research
5-Aminovaleric acid has emerged as a critical compound in metabolic research, particularly concerning its role in glucose metabolism and obesity.
Case Study: Association with Metabolic Syndrome
A study demonstrated that increased plasma levels of 5-AVA were associated with obesity and non-alcoholic fatty liver disease (NAFLD). In mice fed a high-fat diet, 5-AVA contributed to increased visceral adipose tissue and hepatic steatosis. In humans, higher levels of 5-AVA predicted future HbA1c levels, indicating its potential role in insulin resistance and glucose intolerance .
Parameter | Control Group | 5-AVA Group |
---|---|---|
Visceral Adipose Tissue | Low | High |
Hepatic Steatosis | Minimal | Significant |
HbA1c Levels | Normal | Elevated |
Neurological Applications
This compound has shown promise in neurological research, particularly in epilepsy.
Case Study: Mesial Temporal Lobe Epilepsy
In a rat model of mesial temporal lobe epilepsy, treatment with 5-AVA resulted in a significant reduction in seizure frequency. The treated group exhibited a 3.5-fold decrease in seizures compared to the control group. Moreover, the severity of seizures was notably less in the 5-AVA group, suggesting its potential as a therapeutic agent for epilepsy .
Seizure Frequency (per day) | PBS Group | 5-AVA Group |
---|---|---|
Days 1-2 | 23.2 ± 6.3 | 6.7 ± 1.4 |
Days 3-21 | ~1 | ~1 |
Biopolyamide Production
This compound is being explored as a building block for biopolyamides.
Research Insights
Recent studies have indicated that 5-AVA can be utilized alongside putrescine to produce biopolyamide precursors. This application is significant for developing sustainable materials in the chemical industry .
Biopolyamide Component | Source |
---|---|
This compound | Engineered Microbes |
Putrescine | Engineered Microbes |
Gut Microbiota Interaction
The relationship between gut microbiota and levels of 5-AVA has been investigated, highlighting its role in metabolic health.
Case Study: Type 2 Diabetes
A nested case-control study found that lower levels of 5-AVA were associated with an increased risk of type 2 diabetes. Dietary factors and gut microbiota composition significantly influenced these levels, suggesting that modulation of gut microbiota could be a therapeutic strategy for managing diabetes .
Group | Plasma 5-AVA Levels | Type 2 Diabetes Risk |
---|---|---|
Control | High | Low |
Type 2 Diabetes | Low | High |
Mechanism of Action
5-Aminovaleric acid exerts its effects primarily through its action as a weak GABA agonist. It interacts with GABA receptors, mimicking the action of GABA, and modulates neurotransmission . Additionally, it has been shown to inhibit the β-oxidation of fatty acids in cardiomyocytes by reducing cellular L-carnitine levels .
Comparison with Similar Compounds
Key Properties and Roles:
- Biosynthesis : 5-AVA is a degradation product of lysine metabolism, produced via microbial fermentation (e.g., Corynebacterium glutamicum) .
- Applications: Industrial: Used as a precursor for bio-based nylon (polyamide 5) and glutaric acid . Biomedical: Acts as a weak agonist of γ-aminobutyric acid (GABA), influencing neurotransmission . Agriculture: Enhances animal growth performance as a metabolite in fermented corn stalks .
Comparison with Structurally and Functionally Similar Compounds
5-Aminolevulinic Acid (5-ALA)
Research Findings :
- 5-ALA is a photosensitizer in cancer therapy, inducing protoporphyrin IX accumulation for tumor visualization .
5-Aminovaleric Acid Betaine (5-AVAB)
Research Findings :
- 5-AVAB is associated with impaired glucose metabolism and fatty liver disease in mice and humans, unlike 5-AVA .
- Its trimethylated structure enhances solubility and cellular uptake compared to 5-AVA .
Glutaric Acid
Parameter | 5-AVA | Glutaric Acid |
---|---|---|
Structure | Amino-terminated C5 chain | Dicarboxylic acid (C5) |
Molecular Formula | C₅H₁₁NO₂ | C₅H₈O₄ |
Production | Microbial lysine degradation | Chemical synthesis or bio-based routes |
Applications | Polyamide precursor | Food additive, polymer industry |
Toxicity | Low | Linked to glutaric aciduria (genetic disorder) |
Research Findings :
- 5-AVA is a direct precursor to glutaric acid via oxidative deamination .
- Glutaric acid lacks the amino group, limiting its role in neurotransmission compared to 5-AVA .
6-Aminohexanoic Acid (6-AHA)
Parameter | 5-AVA | 6-AHA |
---|---|---|
Structure | C5 amino acid | C6 amino acid |
Molecular Formula | C₅H₁₁NO₂ | C₆H₁₃NO₂ |
Applications | Bio-nylon, animal feed | Fibrinolytic inhibitor, nylon-6 |
Bioactivity | Weak GABA agonist | Inhibits plasminogen activation |
Research Findings :
- 6-AHA’s longer carbon chain enhances thermal stability in polymers compared to 5-AVA .
- Both compounds are non-proteinogenic amino acids but differ in metabolic pathways .
Table 1: Comparative Bioactivity and Industrial Use
Key Insights:
- Metabolic Engineering : C. glutamicum strains optimized for 5-AVA production achieve yields >60 g/L, surpassing natural pathways .
- Clinical Potential: 5-AVA is elevated in prostate cancer cells, suggesting a role in arginine metabolism .
- Environmental Impact : Bio-based 5-AVA production reduces reliance on petrochemicals, aligning with green chemistry goals .
Biological Activity
5-Aminovaleric acid (5-AV) is a compound that has garnered attention due to its diverse biological activities, particularly in metabolic regulation and neurological functions. This article explores the biological activity of 5-AV, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is a five-carbon amino acid that plays a role in various biological processes. It is structurally related to other amino acids and has been implicated in metabolic pathways, particularly those involving the neurotransmitter GABA (gamma-aminobutyric acid) and energy metabolism.
Metabolic Implications
Inhibition of Fatty Acid Oxidation
Recent studies have demonstrated that 5-AV can inhibit β-oxidation of fatty acids in cardiomyocytes. This effect is mediated by a reduction in cellular L-carnitine levels, which is essential for the transport of fatty acids into mitochondria for energy production. Specifically, 5-AV was shown to inhibit the carnitine transporter OCTN2, leading to decreased L-carnitine uptake and subsequent reduction in fatty acid oxidation rates .
Table 1: Effects of this compound on Cellular Metabolism
Parameter | Control Group | 5-AV Treated Group | Statistical Significance |
---|---|---|---|
Oxygen Consumption Rate (OCR) | Constant | Decreased | p < 0.05 |
L-Carnitine Levels | Normal | Reduced | p < 0.01 |
Fatty Acid Utilization | Normal | Impaired | p < 0.01 |
Association with Obesity and Metabolic Syndrome
5-AV has been linked to obesity and metabolic syndrome in both animal models and human studies. In mice fed a Western diet, increased levels of 5-AV were associated with greater weight gain, increased visceral adipose tissue (VAT), and hepatic steatosis. In humans, higher plasma levels of 5-AV correlated with increased BMI and incidence of non-alcoholic fatty liver disease (NAFLD) .
Neurological Effects
Impact on Seizure Activity
Research indicates that 5-AV may have neuroprotective effects, particularly in the context of epilepsy. In a study using a rat model of mesial temporal lobe epilepsy (MTLE), treatment with 5-AV resulted in a significant reduction in seizure frequency and severity compared to control groups. The compound appears to modulate the glutamine-glutamate-GABA metabolic pathway, which is often disrupted in epileptic conditions .
Table 2: Seizure Frequency in Rat Model
Treatment Group | Average Seizures/Day | Severe Seizures (Stages 4 & 5) |
---|---|---|
Control (PBS) | 23.2 ± 6.3 | Increased |
This compound | 6.7 ± 1.4 | Stable |
Case Studies
- Human Study on Obesity and Glucose Metabolism
- Animal Model for Epilepsy
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Aminovaleric acid, and how can researchers optimize yield in microbial systems?
- Methodological Answer : 5-AVA is synthesized via lysine degradation pathways, either through endogenous enzymatic processes or microbial fermentation. For example, Corynebacterium glutamicum can be engineered for fed-batch production by optimizing carbon/nitrogen ratios and using metabolic engineering to enhance lysine decarboxylase activity . Yield optimization requires monitoring parameters like pH, dissolved oxygen, and precursor availability.
Q. How can thermodynamic properties of 5-AVA be experimentally determined, and what challenges arise in reconciling data across studies?
- Methodological Answer : Key thermodynamic parameters (e.g., ΔfH°solid = -604.17 ± 0.42 kJ/mol) are measured using calorimetry and gas-phase mass spectrometry. Discrepancies in reported values (e.g., ΔsubH° = 144 ± 3 kJ/mol vs. other studies) may stem from differences in sample purity or measurement techniques. Researchers should cross-validate data using standardized protocols and reference materials like NIST databases .
Q. What analytical techniques are recommended for characterizing 5-AVA in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/fluorescence detection or mass spectrometry (LC-MS/MS) is ideal. Indirect methods, such as derivatization with Fmoc-protected amino acids, improve sensitivity in low-concentration samples. Ensure proper calibration with internal standards like L-2,4-diaminobutyric acid dihydrochloride to minimize matrix interference .
Advanced Research Questions
Q. How does 5-AVA interact with GABA receptors, and why do studies report contradictory agonistic/antagonistic effects?
- Methodological Answer : 5-AVA acts as a weak GABA agonist due to its structural similarity to GABA but exhibits antagonistic effects in ρ1 GABA receptor subtypes. Molecular docking studies reveal its folded conformation within the orthosteric binding site, which differs from GABA’s extended binding mode . Contradictions arise from receptor subtype specificity (e.g., ρ1 vs. α/β subunits) and experimental conditions (e.g., concentration-dependent efficacy in electrophysiological assays) .
Q. What strategies can resolve inconsistencies in 5-AVA’s role in lysine metabolism across bacterial and eukaryotic systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-lysine) to trace 5-AVA production pathways in different organisms. Comparative genomics can identify species-specific enzymes (e.g., lysine decarboxylases vs. oxidases). For eukaryotic systems, CRISPR-Cas9 knockouts of candidate genes in model organisms (e.g., rodents) help validate metabolic contributions .
Q. How can computational modeling improve the design of 5-AVA derivatives for bio-nylon applications?
- Methodological Answer : Density functional theory (DFT) simulations predict polymerization efficiency by analyzing electronic properties (e.g., dipole moments) and steric hindrance. Molecular dynamics (MD) simulations assess thermal stability of 5-AVA-derived polymers. Validate predictions with rheological testing and differential scanning calorimetry (DSC) .
Q. What experimental controls are critical when studying 5-AVA’s neuropharmacological effects in vivo?
- Methodological Answer : Include GABA receptor antagonists (e.g., bicuculline) to isolate 5-AVA-specific effects. Control for blood-brain barrier permeability using CSF sampling or radiolabeled 5-AVA. Address potential off-target interactions by testing structural analogs (e.g., β-alanine) in parallel .
Q. Data Interpretation & Reproducibility
Q. How should researchers address variability in reported thermodynamic data for 5-AVA?
- Methodological Answer : Standardize measurements using NIST-certified protocols and reference compounds. Publish raw datasets (e.g., calorimetry thermograms) in supplementary materials to enable cross-lab validation. Use error-propagation models to quantify uncertainty in derived parameters .
Q. What steps ensure reproducibility in microbial 5-AVA production studies?
- Methodological Answer : Document strain lineage (e.g., ATCC accession numbers), fermentation conditions (e.g., media composition, agitation rate), and downstream purification steps (e.g., ion-exchange chromatography). Adhere to MIAME/MIMARKS guidelines for metadata reporting .
Q. Ethical & Reporting Standards
Q. How can researchers ethically justify animal studies involving 5-AVA’s neurological effects?
Properties
IUPAC Name |
5-aminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDCOVWQOJGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
627-95-2 (hydrochloride) | |
Record name | 5-Aminovaleric acid | |
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DSSTOX Substance ID |
DTXSID70216212 | |
Record name | 5-Aminovaleric acid | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminopentanoic acid | |
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Solubility |
1000 mg/mL at 20 °C | |
Record name | 5-Aminopentanoic acid | |
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CAS No. |
660-88-8 | |
Record name | 5-Aminovaleric acid | |
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Record name | 5-Aminovaleric acid | |
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Record name | 5-Aminovaleric acid | |
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Record name | 5-Aminovaleric acid | |
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Record name | 5-Aminovaleric acid | |
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Record name | 5-aminovaleric acid | |
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Record name | 5-Aminovaleric acid | |
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Record name | 5-Aminopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |
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Melting Point |
157.5 °C | |
Record name | 5-Aminopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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